molecular formula C4HClF2N2 B11765664 2-Chloro-4,5-difluoropyrimidine

2-Chloro-4,5-difluoropyrimidine

Cat. No.: B11765664
M. Wt: 150.51 g/mol
InChI Key: IFJJGURBXOAWDJ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine class of compounds. It has garnered significant attention in recent years due to its unique physical and chemical properties, which have found applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with fluorinating agents. One common method includes the use of sodium fluoride in the presence of a suitable solvent and catalyst under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluoropyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This is a common reaction where the chlorine atom is replaced by other nucleophiles such as amines, alkoxides, or thiols.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides, phenols, and aromatic amines are commonly used.

    Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines, such as 2-chloro-4-alkoxy-5-fluoropyrimidines and 2-chloro-4-aryloxy-5-fluoropyrimidines.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used but can include hydroxylated or dehalogenated derivatives.

Scientific Research Applications

2-Chloro-4,5-difluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluoropyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: By modulating the activity of these targets, the compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: This compound is structurally similar but has different substitution patterns, leading to distinct chemical properties and reactivity.

    2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Another related compound with additional fluorine substitution, used in different synthetic applications.

Uniqueness

2-Chloro-4,5-difluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring precise control over reactivity and selectivity.

Properties

IUPAC Name

2-chloro-4,5-difluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF2N2/c5-4-8-1-2(6)3(7)9-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJJGURBXOAWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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